N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide
Description
This compound is a sulfur-containing acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core. Key structural attributes include:
- 4-Methylphenyl group: Positioned on the diazaspiro ring, contributing steric bulk and lipophilicity.
The molecular formula is C₃₀H₂₉BrN₄OS₂ (calculated average mass: 621.61 g/mol).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN3OS/c1-17-6-8-18(9-7-17)22-23(28-24(27-22)14-4-2-3-5-15-24)30-16-21(29)26-20-12-10-19(25)11-13-20/h6-13H,2-5,14-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXPTSQJKDQQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a spirocyclic framework, which contributes to its unique biological properties. The molecular formula is with a molecular weight of 456.4 g/mol. Its structural complexity includes multiple functional groups that may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22BrN3OS |
| Molecular Weight | 456.4 g/mol |
| CAS Number | 899932-11-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution processes. The synthetic route often begins with the formation of the spirocyclic core followed by the introduction of bromophenyl and methylphenyl groups through electrophilic aromatic substitution.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For example, it has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. The mechanism appears to involve cell cycle arrest at the G2/M phase and disruption of microtubule dynamics, akin to the action of known chemotherapeutics like combretastatin A-4 (CA-4) .
In a comparative study, this compound exhibited activity in the nanomolar range against resistant cancer cell lines that overexpress P-glycoprotein .
The proposed mechanism involves binding to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells . This interaction is critical as it allows for the inhibition of mitotic spindle formation during cell division.
Case Studies
Several case studies have documented the biological activity of this compound:
- Cell Cycle Analysis : In vitro assays showed that treatment with this compound at concentrations five times its IC50 resulted in significant G2/M phase arrest in M21 melanoma cells .
- Chick Chorioallantoic Membrane (CAM) Assay : The compound was tested in CAM assays where it inhibited angiogenesis and tumor growth effectively, comparable to established agents like CA-4 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Impact of Structural Modifications
Spiro Ring Size
- [4.6]undeca vs. Smaller rings ([4.4]nona) enhance rigidity, which may stabilize crystal packing .
- [4.5]deca : Intermediate ring size balances flexibility and steric constraints, as seen in .
Substituent Positioning
Physicochemical and Spectroscopic Comparisons
13C-NMR Data
While the target compound’s NMR data are unavailable, provides reference shifts for a related acetamide (C=O at 171.2 ppm, aromatic carbons at 115–143 ppm). The bromophenyl group would likely deshield adjacent carbons (δ ~120–140 ppm), while the methyl group resonates near δ 20–25 ppm .
Crystallographic Analysis
- Bond Lengths : In N-(4-bromophenyl)acetamide derivatives, C–Br bonds average 1.89–1.91 Å, slightly shorter than C–Cl bonds (1.74–1.76 Å) due to bromine’s larger atomic radius .
- Hydrogen Bonding : Sulfanyl groups (S–H) and acetamide carbonyls (C=O) participate in intermolecular interactions, as observed in for sulfur-containing heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
